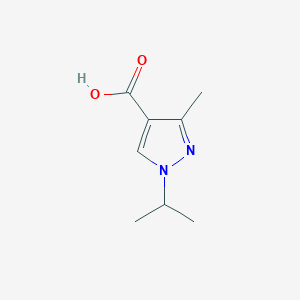
Phosphine oxide, bis(3-methylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Phosphine oxide, bis(3-methylphenyl)-, is a type of organophosphine oxide. Organophosphine oxides are phosphorus compounds with the formula OPX3, where X can be an alkyl or aryl group . The parent compound phosphine oxide (H3PO) is unstable . Phosphine oxides are usually prepared by oxidation of tertiary phosphines .
Synthesis Analysis
Tertiary phosphine oxides are the most commonly encountered phosphine oxides. They are usually prepared by oxidation of tertiary phosphines . A synthetic approach that continues to be the most widely-used and universal is the interaction of Grignard organomagnesium reagents with corresponding chlorophosphines .Molecular Structure Analysis
Phosphine oxides are tetrahedral compounds . The P-O bond is short and polar. According to molecular orbital theory, the short P–O bond is attributed to the donation of the lone pair electrons from oxygen p-orbitals to the antibonding phosphorus-carbon bonds .Chemical Reactions Analysis
Secondary phosphine oxides (SPOs), formally derived from secondary phosphines (R2PH), are again tetrahedral at phosphorus . Unlike tertiary phosphine oxides, SPOs often undergo further oxidation, which enriches their chemistry .Physical And Chemical Properties Analysis
The molecular formula for Phosphine oxide, bis(3-methylphenyl)- is C14H15OP . The average mass is 230.242 Da .Safety and Hazards
Future Directions
properties
IUPAC Name |
bis(3-methylphenyl)-oxophosphanium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14OP/c1-11-5-3-7-13(9-11)16(15)14-8-4-6-12(2)10-14/h3-10H,1-2H3/q+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLGBGPBIXWIGOS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)[P+](=O)C2=CC=CC(=C2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14OP+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[4-(Trifluoromethyl)phenyl]pyrrolidine](/img/structure/B169778.png)






![7-Hydroxy-1H-benzo[d][1,2,3]triazole-5-carboxylic acid](/img/structure/B169803.png)
![N-[4-bromo-2-nitro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B169809.png)
![1-(4-Methoxybenzyl)-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione](/img/structure/B169812.png)
![4-Hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide](/img/structure/B169815.png)